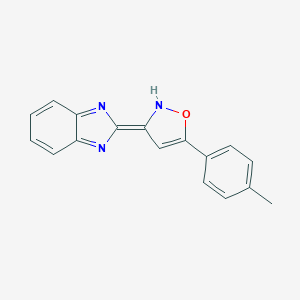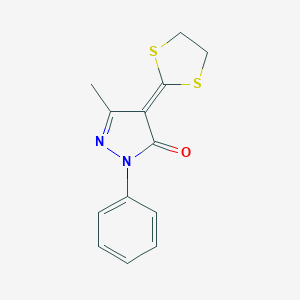
4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPD and has a molecular formula of C14H14N2OS2.
作用機序
The mechanism of action of DMPD is not fully understood. However, studies have shown that DMPD can induce apoptosis in cancer cells by activating the mitochondrial pathway. DMPD has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMPD has been shown to exhibit anticancer, antifungal, and antibacterial activities. In vitro studies have demonstrated that DMPD can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. However, the biochemical and physiological effects of DMPD in vivo are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the advantages of DMPD is its versatility in various fields, including medicinal chemistry, materials science, and analytical chemistry. DMPD is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of DMPD is its potential toxicity, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the research on DMPD. In medicinal chemistry, further studies are needed to determine the efficacy of DMPD as a potential anticancer, antifungal, and antibacterial agent in vivo. In materials science, further research is needed to explore the potential applications of DMPD as a building block for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors. In analytical chemistry, further studies are needed to optimize the use of DMPD as a reagent for the determination of trace amounts of copper and palladium in environmental samples.
Conclusion:
In conclusion, 4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has potential applications in various fields. The synthesis method of DMPD involves the reaction of 2-phenylhydrazinecarbothioamide and 2-acetyl-3-methylthiophene. DMPD has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. Further research is needed to determine the efficacy and safety of DMPD in vivo and to explore its potential applications in various fields.
合成法
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2-phenylhydrazinecarbothioamide and 2-acetyl-3-methylthiophene in the presence of acetic anhydride and glacial acetic acid. The reaction occurs under reflux conditions and yields DMPD as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
DMPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPD has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, DMPD has been used as a building block for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors. In analytical chemistry, DMPD has been used as a reagent for the determination of trace amounts of copper and palladium in environmental samples.
特性
分子式 |
C13H12N2OS2 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
4-(1,3-dithiolan-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H12N2OS2/c1-9-11(13-17-7-8-18-13)12(16)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
UXLPBHIVTDXRPX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCS2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=C2SCCS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
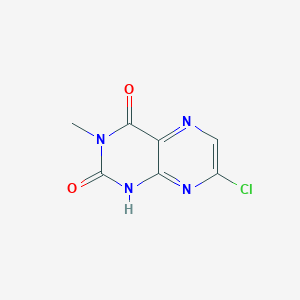
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
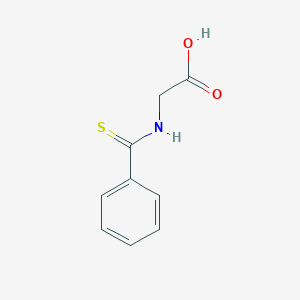
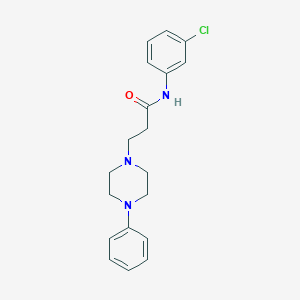
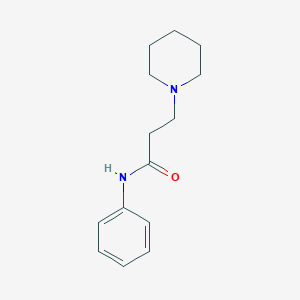
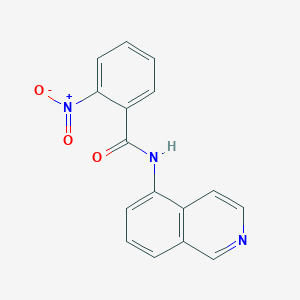

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
